Ethyl 3-amino-4-cyclopentylbutanoate

Description

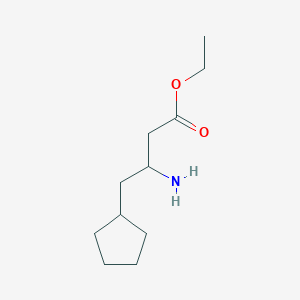

Ethyl 3-amino-4-cyclopentylbutanoate is an ethyl ester derivative of a substituted butanoic acid, featuring an amino group at the 3-position and a cyclopentyl substituent at the 4-position of the carbon backbone. The cyclopentyl group confers steric bulk and lipophilicity, which may influence binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 3-amino-4-cyclopentylbutanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3 |

InChI Key |

LGYCEKNWEFGUFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC1CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-cyclopentylbutanoate typically involves the esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyclopentylbutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-4-cyclopentylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-cyclopentylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Properties

- Cyclopentyl vs. Fluorine: The cyclopentyl group in the target compound increases steric bulk compared to the smaller, electronegative fluorine atoms in Ethyl 3-amino-4,4-difluorobutanoate . This difference may reduce solubility in polar solvents but improve membrane permeability in biological systems.

- Aromatic vs.

- Heterocyclic Influence: The pyrazole-containing analog (Ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate) offers hydrogen-bonding sites and rigid geometry, contrasting with the flexible cyclopentyl group.

Biological Activity

Ethyl 3-amino-4-cyclopentylbutanoate is an organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a cyclopentyl moiety attached to a butanoic acid backbone. The synthesis typically involves the esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol under reflux conditions, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction efficiency .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol. |

| 2 | Reaction performed under reflux conditions. |

| 3 | Purification through distillation or recrystallization. |

The biological activity of this compound is largely attributed to its interactions at the molecular level. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrolysis of the ester group releases the active acid form, which may interact with enzymes and receptors in biological systems .

Biological Activity and Applications

Research has indicated that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against various Gram-negative bacteria, showing varying degrees of inhibition .

- Enzyme Interactions : The compound's structure allows it to engage in biochemical pathways by acting as a substrate or inhibitor for specific enzymes, which could have implications in drug development .

Case Study: Antimicrobial Testing

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against strains such as Escherichia coli and Salmonella typhi, demonstrating its potential as a therapeutic agent.

| Bacterial Strain | Inhibition Zone (cm) |

|---|---|

| Proteus vulgaris | 0.3 (+/- 0.1) |

| Salmonella typhi | 0.6 (+/- 0.05) |

| Escherichia coli K12 | 0.4 (+/- 0.1) |

| Enterobacter aerogenes | 1.0 (+/- 0.0) |

Comparative Analysis with Similar Compounds

This compound can be compared with several structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-4-cyclohexylbutanoate | Cyclohexyl group instead of cyclopentyl | Different steric and electronic properties |

| Ethyl 3-amino-4-cyclopropylbutanoate | Cyclopropyl group introduces ring strain | Affects reactivity compared to cyclopentyl |

| Ethyl 3-amino-4-phenylbutanoate | Phenyl group allows π-π interactions | Influences biological activity differently |

The distinct cyclopentyl group in this compound imparts unique steric and electronic characteristics that differentiate it from these similar compounds, making it particularly valuable for various applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.